molecular formula C14H24O3 B10765061 4-(2-Oxo-5-pentylcyclopentyl)butanoic acid

4-(2-Oxo-5-pentylcyclopentyl)butanoic acid

Cat. No.: B10765061
M. Wt: 240.34 g/mol
InChI Key: YOVLYUUTFBTGPZ-UHFFFAOYSA-N
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Description

4-(2-Oxo-5-pentylcyclopentyl)butanoic acid is an organic compound characterized by a cyclopentyl ring substituted with a pentyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-5-pentylcyclopentyl)butanoic acid can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclopentanone with pentanal, followed by oxidation and subsequent esterification to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxo-5-pentylcyclopentyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the keto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

4-(2-Oxo-5-pentylcyclopentyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-5-pentylcyclopentyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Oxo-2-butenoic acid: Shares structural similarities but differs in the length and position of the alkyl chain.

    Cyclopentanone derivatives: Similar cyclopentyl ring structure but with different substituents.

Uniqueness: 4-(2-Oxo-5-pentylcyclopentyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

4-(2-oxo-5-pentylcyclopentyl)butanoic acid

InChI

InChI=1S/C14H24O3/c1-2-3-4-6-11-9-10-13(15)12(11)7-5-8-14(16)17/h11-12H,2-10H2,1H3,(H,16,17)

InChI Key

YOVLYUUTFBTGPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=O)C1CCCC(=O)O

Origin of Product

United States

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